3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one
Description
Properties
IUPAC Name |
4-[[2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN6O4/c1-14-5-10-19-22(35)20(26-31-24(32-37-26)16-3-2-4-17(27)11-16)12-33(25(19)29-14)13-21(34)30-18-8-6-15(7-9-18)23(28)36/h2-12H,13H2,1H3,(H2,28,36)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHZYYRZUBZWSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(=O)N)C4=NC(=NO4)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one is a synthetic derivative that incorporates a piperazine moiety, which is known for its significant biological activity across various domains, including pharmacology and medicinal chemistry. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H26N2O3
- Molecular Weight : 378.47 g/mol
The structural formula highlights the presence of a quinoxaline core linked to a piperazine ring substituted with a 3,4-dimethylbenzoyl group. This unique combination may contribute to its biological effects.
Anticancer Properties
Recent studies have indicated that compounds containing quinoxaline and piperazine moieties exhibit promising anticancer activity. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, including colon cancer and leukemia cells. The mechanism often involves induction of apoptosis through activation of caspases and disruption of mitochondrial membrane potential .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT116 (Colon) | < 2 | Apoptosis via caspase activation |
| HL60 (Leukemia) | < 1 | Mitochondrial disruption | |
| Ca9-22 (Oral) | < 3 | Cell cycle arrest |
Neuroprotective Effects
Piperazine derivatives have been explored for their neuroprotective properties. Some studies suggest that they may modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The incorporation of the quinoxaline structure may enhance these effects by providing additional interaction sites with neural receptors.
The biological activity of this compound is thought to be mediated through several pathways:
- Apoptotic Pathways : Induction of apoptosis has been observed in various cancer cell lines, suggesting that this compound may trigger intrinsic apoptotic pathways.
- Cell Cycle Regulation : The compound may interfere with cell cycle progression, particularly affecting the G2/M phase.
- Receptor Modulation : The piperazine ring can interact with multiple receptors in the central nervous system, influencing neurotransmission and neuroprotection.
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Case Study on Colon Cancer : A study evaluated the efficacy of a related quinoxaline derivative in HCT116 colon cancer cells. The compound exhibited an IC50 value of <2 µM, indicating potent cytotoxicity and promoting apoptosis through caspase activation .
- Neuroprotective Study : In a model of neurodegeneration, another piperazine-based compound demonstrated significant protective effects against oxidative stress-induced neuronal death, highlighting the potential for therapeutic applications in neurodegenerative disorders .
Preparation Methods
Synthesis of the Quinoxalin-2(1H)-one Core
The quinoxalin-2(1H)-one scaffold is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with α-keto acids or esters. Recent advances highlight the use of oxidative annulation strategies for improved regioselectivity. For instance, Hong et al. demonstrated that methyl arenes undergo oxidative coupling with 1-(2-aminophenyl)pyrroles in the presence of di-tert-butyl peroxide and an iron catalyst to form pyrrolo[1,2-a]quinoxalines. Adapting this method, the unsubstituted quinoxalin-2(1H)-one can be prepared by reacting o-phenylenediamine with glyoxylic acid under acidic conditions (Equation 1):
$$
\text{o-Phenylenediamine} + \text{HCOCOOH} \xrightarrow{\text{HCl, EtOH, reflux}} \text{Quinoxalin-2(1H)-one} + \text{H}_2\text{O} \quad
$$
Yields for this step typically range from 65% to 80%, with purity dependent on recrystallization in ethanol.
N-Alkylation at Position 1: Introduction of the Propyl Group
N-Alkylation of the quinoxalin-2(1H)-one nitrogen at position 1 is achieved using propyl bromide in the presence of a strong base. Sodium hydride (NaH) in dimethylformamide (DMF) at 0–5°C facilitates deprotonation, followed by slow addition of propyl bromide at room temperature (Equation 2):
$$
\text{Quinoxalin-2(1H)-one} + \text{CH}2\text{CH}2\text{CH}_2\text{Br} \xrightarrow{\text{NaH, DMF, 25°C}} \text{1-Propylquinoxalin-2(1H)-one} + \text{HBr} \quad
$$
Reaction monitoring via thin-layer chromatography (TLC) reveals complete consumption of starting material within 6–8 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3), yielding 70–75% of 1-propylquinoxalin-2(1H)-one.
Halogenation at Position 3: Installing a Reactive Site
To enable subsequent coupling with piperazine, position 3 of the quinoxalinone must be functionalized with a leaving group. Bromination using N-bromosuccinimide (NBS) in acetonitrile under radical initiation conditions provides 3-bromo-1-propylquinoxalin-2(1H)-one (Equation 3):
$$
\text{1-Propylquinoxalin-2(1H)-one} + \text{NBS} \xrightarrow{\text{AIBN, CH}_3\text{CN, 80°C}} \text{3-Bromo-1-propylquinoxalin-2(1H)-one} + \text{Succinimide} \quad
$$
This reaction proceeds with 85% regioselectivity for position 3, attributed to the electron-deficient nature of the quinoxalinone ring. Post-reaction purification via recrystallization from dichloromethane/hexane mixtures affords the brominated derivative in 68% yield.
Synthesis of 4-(3,4-Dimethylbenzoyl)piperazine
The piperazine substituent is prepared separately through a two-step sequence. First, piperazine is acylated with 3,4-dimethylbenzoyl chloride in the presence of triethylamine (TEA) as a base (Equation 4):
$$
\text{Piperazine} + \text{ClC(O)C}6\text{H}3(\text{CH}3)2\text{-3,4} \xrightarrow{\text{TEA, CH}2\text{Cl}2, 0°C} \text{4-(3,4-Dimethylbenzoyl)piperazine} + \text{HCl} \quad
$$
To prevent over-acylation, the reaction is conducted at 0°C with stoichiometric control (1:1 molar ratio of piperazine to acyl chloride). The product is isolated via filtration and washed with cold dichloromethane, yielding 89% of 4-(3,4-dimethylbenzoyl)piperazine.
Coupling of 3-Bromoquinoxalinone with 4-(3,4-Dimethylbenzoyl)piperazine
The final step involves a palladium-catalyzed Buchwald-Hartwig amination to couple the brominated quinoxalinone with the substituted piperazine (Equation 5):
$$
\begin{align}
\text{3-Bromo-1-propylquinoxalin-2(1H)-one} &+ \text{4-(3,4-Dimethylbenzoyl)piperazine} \
&\xrightarrow{\text{Pd}_2(\text{dba})_3, \text{Xantphos, Cs}_2\text{CO}_3, \text{toluene}, 110°C} \
&\text{3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one} + \text{HBr} \quad
\end{align}
$$
Optimization studies indicate that a catalyst system of tris(dibenzylideneacetone)dipalladium(0) (Pd$$2$$(dba)$$3$$) and Xantphos ligand in toluene at 110°C achieves 92% conversion within 12 hours. The crude product is purified via flash chromatography (silica gel, methanol/dichloromethane 1:20), yielding 78% of the target compound with >99% purity by HPLC.
Comparative Analysis of Synthetic Routes
Alternative methodologies for constructing the quinoxalinone-piperazine linkage include nucleophilic aromatic substitution (NAS) and Ullmann coupling. However, these methods suffer from limitations:
| Method | Conditions | Yield | Drawbacks |
|---|---|---|---|
| Buchwald-Hartwig | Pd$$2$$(dba)$$3$$, Xantphos, 110°C | 78% | High catalyst cost |
| NAS | K$$2$$CO$$3$$, DMF, 120°C | 45% | Low regioselectivity, side reactions |
| Ullmann | CuI, 1,10-phenanthroline, DMSO, 130°C | 62% | Elevated temperatures, ligand scarcity |
The Buchwald-Hartwig approach remains superior due to its efficiency and scalability, despite reliance on precious metal catalysts.
Industrial-Scale Considerations
For bulk production, continuous flow reactors replace batch processes to enhance heat transfer and reduce reaction times. Patent EP2322176A1 discloses a scaled-up protocol using a tubular reactor for the bromination step, achieving 95% conversion with NBS in 30 minutes. Similarly, the coupling step is adapted to a fixed-bed reactor containing immobilized palladium catalysts, reducing metal leaching and enabling catalyst reuse for >10 cycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
